molecular formula C21H24N6O B5961234 [4-(Pyrazol-1-ylmethyl)piperidin-1-yl]-[6-(pyridin-3-ylmethylamino)pyridin-3-yl]methanone

[4-(Pyrazol-1-ylmethyl)piperidin-1-yl]-[6-(pyridin-3-ylmethylamino)pyridin-3-yl]methanone

Cat. No.: B5961234
M. Wt: 376.5 g/mol
InChI Key: XHSKTDKXGBPIEJ-UHFFFAOYSA-N
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Description

[4-(Pyrazol-1-ylmethyl)piperidin-1-yl]-[6-(pyridin-3-ylmethylamino)pyridin-3-yl]methanone: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines pyrazole, piperidine, and pyridine moieties, making it a versatile candidate for numerous applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Pyrazol-1-ylmethyl)piperidin-1-yl]-[6-(pyridin-3-ylmethylamino)pyridin-3-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as pyrazole, piperidine, and pyridine derivatives. These components are then linked through a series of condensation and substitution reactions under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[4-(Pyrazol-1-ylmethyl)piperidin-1-yl]-[6-(pyridin-3-ylmethylamino)pyridin-3-yl]methanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [4-(Pyrazol-1-ylmethyl)piperidin-1-yl]-[6-(pyridin-3-ylmethylamino)pyridin-3-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and pathways.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its versatility makes it valuable for applications in pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of [4-(Pyrazol-1-ylmethyl)piperidin-1-yl]-[6-(pyridin-3-ylmethylamino)pyridin-3-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant and antiseptic.

Uniqueness

What sets [4-(Pyrazol-1-ylmethyl)piperidin-1-yl]-[6-(pyridin-3-ylmethylamino)pyridin-3-yl]methanone apart from similar compounds is its unique combination of pyrazole, piperidine, and pyridine moieties. This structure provides a distinct set of chemical and biological properties, making it a versatile and valuable compound for various applications.

Properties

IUPAC Name

[4-(pyrazol-1-ylmethyl)piperidin-1-yl]-[6-(pyridin-3-ylmethylamino)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c28-21(26-11-6-17(7-12-26)16-27-10-2-9-25-27)19-4-5-20(24-15-19)23-14-18-3-1-8-22-13-18/h1-5,8-10,13,15,17H,6-7,11-12,14,16H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSKTDKXGBPIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)C(=O)C3=CN=C(C=C3)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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